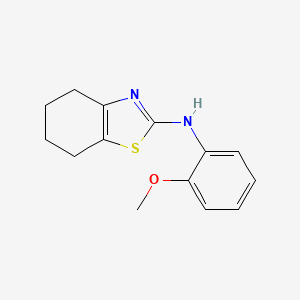
N-(2-methoxyphenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of N-(2-methoxyphenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine and related compounds involves multiple steps, including condensation reactions, N-acetylation, and oxidative transformations. These processes have been explored to understand the metabolic pathways and synthesis methods of benzothiazole derivatives, which show potent antitumor activity against various cancer cell lines. For instance, Chua et al. (1999) detailed the synthesis of N-acyl derivatives of arylamines, highlighting the role of N-acetylation and oxidation in the metabolic transformations of these compounds (Chua et al., 1999).
Molecular Structure Analysis
Molecular and crystal structure analyses reveal the complex geometries and intermolecular interactions of benzothiazole derivatives. For example, Song et al. (2005) determined the molecular and crystal structure of N-(6-methoxybenzothiazol-2-yl)-1-(4-fluorophenyl)-O,O-dipropyl-α-aminophosphonate, providing insights into its delocalized benzothiazole system and the significant hydrogen bonding that stabilizes its crystal structure (Song et al., 2005).
Chemical Reactions and Properties
Benzothiazole derivatives undergo various chemical reactions, including N-acetylation, hydroxylation, and coupling reactions, which significantly affect their biological activities and physicochemical properties. The work of Kashiyama et al. (1999) on the C- and N-oxidation products of antitumor 2-(4-aminophenyl)benzothiazoles highlights the role of metabolic oxidation in the mode of action of these compounds (Kashiyama et al., 1999).
Physical Properties Analysis
The physical properties of N-(2-methoxyphenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine, such as solubility, melting point, and stability, are crucial for its application in various fields. These properties are influenced by the compound's molecular structure and the nature of its substituents.
Chemical Properties Analysis
The chemical properties, including reactivity, acidity/basicity, and the potential for further functionalization, determine the utility of benzothiazole derivatives in synthetic chemistry and pharmaceutical applications. The selective inhibition of glial GABA uptake by certain benzothiazole derivatives, as discussed by Falch et al. (1999), exemplifies the unique chemical properties that make these compounds of interest in neuroscience and pharmacology (Falch et al., 1999).
科学的研究の応用
Antitumor Activities
Benzothiazole derivatives, including the N-(2-methoxyphenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine structure, have demonstrated potent and selective antitumor activity against various cancer cell lines. Metabolic transformations such as N-acetylation and oxidation play a central role in their mechanism of action, with the nature of the 3'-substituent influencing the predominant metabolic process. These compounds exhibit selective toxicity towards cancer cells, potentially offering novel therapeutic options for cancer treatment (Chua et al., 1999).
Urease Inhibition and Nitric Oxide Scavenging
Newly synthesized 2-amino-6-arylbenzothiazoles were evaluated for their urease enzyme inhibition and nitric oxide scavenging activity. Among them, specific compounds demonstrated significant activity in inhibiting the urease enzyme and scavenging nitric oxide, indicating potential for therapeutic applications in conditions where these activities are desirable (Gull et al., 2013).
Anticonvulsant and Neuroprotective Effects
N-(Substituted benzothiazol-2-yl)amide derivatives have been synthesized and evaluated for their anticonvulsant and neuroprotective effects. Certain derivatives emerged as effective anticonvulsants in preclinical models, also showing promising neuroprotective effects by modulating markers of oxidative stress. These findings suggest a potential for the development of new treatments for epilepsy and associated neuronal damage (Hassan et al., 2012).
Aggregation-Induced Emission Enhancement
Benzothiazole-based compounds have been studied for their aggregation-induced emission enhancement (AIEE) properties. The structural modification by introducing benzothiazole units has been shown to significantly affect their photophysical behavior, which is crucial for applications in organic optoelectronics and fluorescence imaging (Qian et al., 2007).
Antimicrobial Activity
Derivatives of benzothiazole have been explored for their antimicrobial activities. Compounds have been synthesized and tested against various microorganisms, demonstrating potent antibacterial and antifungal effects. This highlights their potential as lead compounds for the development of new antimicrobial agents (Jafar et al., 2017).
作用機序
将来の方向性
特性
IUPAC Name |
N-(2-methoxyphenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2OS/c1-17-12-8-4-2-6-10(12)15-14-16-11-7-3-5-9-13(11)18-14/h2,4,6,8H,3,5,7,9H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQLVHVMHQMPEIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC2=NC3=C(S2)CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 4-(2-{[3-(4-chlorophenyl)-1H-pyrazol-5-yl]carbonyl}carbonohydrazonoyl)benzoate](/img/structure/B5553020.png)
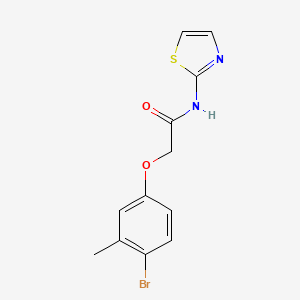
![ethyl 2-[(6-methoxy-2-naphthyl)methylene]hydrazinecarboxylate](/img/structure/B5553032.png)
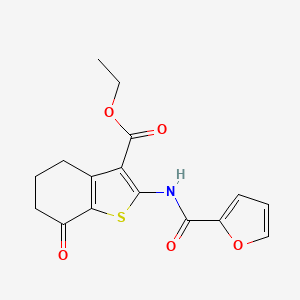
![N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-methyl-3-furamide](/img/structure/B5553045.png)
![N-(5-chloro-2-methoxyphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5553059.png)
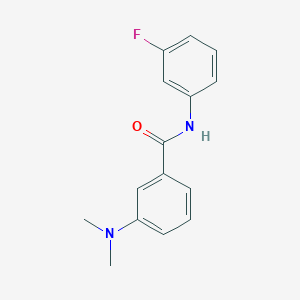
![4-[(mesitylamino)sulfonyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B5553080.png)

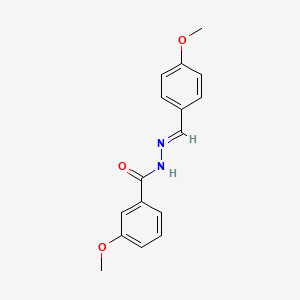
![4-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)carbonyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5553098.png)
![N-{4-[(4-chlorobenzoyl)amino]phenyl}-3-methoxybenzamide](/img/structure/B5553107.png)
![N-methyl-N-[3-(1H-pyrazol-1-yl)propyl]-1-benzothiophene-5-carboxamide](/img/structure/B5553113.png)
